N-Acetyl-S-(3-hydroxypropyl)cysteine

Catalog No.
S1894416
CAS No.
23127-40-4
M.F
C8H15NO4S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(3-hydroxypropyl)cysteine

CAS Number

23127-40-4

Product Name

N-Acetyl-S-(3-hydroxypropyl)cysteine

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1

InChI Key

FMWPQZPFBAHHMB-ZETCQYMHSA-N

SMILES

CC(=O)NC(CSCCCO)C(=O)O

Synonyms

2-acetamido-3-(3'-hydroxypropylthio)propanoic acid, 3-HMPA, 3-hydroxypropylmercapturic acid, N-acetyl-S-(3-hydroxypropyl)cysteine, S-(3-hydroxypropyl)cysteine N-acetate

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)O

Mucolytic Medication and Antioxidant Supplement

Specific Scientific Field: Pharmaceutical Medicine

Summary of the Application: N-acetylcysteine (NAC) is mainly administrated as a mucolytic medication and antioxidant supplement . It is often prescribed to patients who are at high risk for hepatotoxicity .

Methods of Application or Experimental Procedures: NAC can be synthesized in a single-batch step instead of using a multi-stage process . The purification process was carried out using suitable solvents to reach a high level of purity .

Results or Outcomes: The proposed method has shown the potential to be considered as an alternative method for producing NAC .

Treatment for SARS-CoV-2 Infection

Specific Scientific Field: Virology and Immunology

Summary of the Application: N-acetyl cysteine (NAC) restores the loss of redox homeostasis associated with viral infections, such as SARS-CoV-2 .

Methods of Application or Experimental Procedures: The study evaluated the effect of the treatment with NAC on the enzymatic antioxidant system in serum from patients infected by SARS-CoV-2 .

Results or Outcomes: The treatment with NAC as an adjuvant therapy may contribute to a reduction in the oxidative stress associated with the infection by SARS-CoV-2 through the generation of glutathione .

Treatment for Psychiatric Conditions

Specific Scientific Field: Psychiatry

Summary of the Application: Increasing the amount of NAC in the body may boost levels of some neurotransmitters, which may improve a person’s mental function .

Methods of Application or Experimental Procedures: NAC is administered orally or intravenously .

Results or Outcomes: According to a 2018 review, NAC may help alleviate symptoms of various psychiatric conditions, including bipolar disorder, obsessive-compulsive disorder, and schizophrenia .

Treatment for Lung Conditions and Excess Mucus

Specific Scientific Field: Pulmonology

Summary of the Application: For people with chronic lung conditions, such as bronchitis or cystic fibrosis, some doctors recommend NAC .

Results or Outcomes: Clinical trials of NAC as a treatment for lung disease have arrived at mixed results .

Improving Insulin Sensitivity in People with PCOS

Specific Scientific Field: Endocrinology

Summary of the Application: NAC may help reduce high blood sugar in people with polycystic ovary syndrome (PCOS) .

Results or Outcomes: Authors of a 2017 review suggested that taking NAC may benefit people with PCOS .

Reducing the Risk of Preterm Birth

Specific Scientific Field: Obstetrics

Summary of the Application: NAC supplements may help reduce the risk of preterm birth .

Results or Outcomes: A 2009 study found that taking 0.6 grams of NAC per day, as well as progesterone, after 16 weeks of pregnancy helped prevent preterm delivery in people with histories of preterm delivery and bacterial vaginosis .

Improving Athletic Performance

Specific Scientific Field: Sports Medicine

Summary of the Application: NAC is believed to improve athletic performance by reducing fatigue and enhancing recovery .

Results or Outcomes: While some studies suggest that NAC may improve athletic performance, more research is needed to confirm these findings .

Managing Blood Sugar Levels

Summary of the Application: NAC may help manage blood sugar levels, particularly in people with conditions like diabetes .

Results or Outcomes: Some studies suggest that NAC may help reduce high blood sugar levels, but more research is needed to confirm these findings .

Treating Chronic Lung Problems

Summary of the Application: NAC is often recommended for people with chronic lung conditions, such as bronchitis or cystic fibrosis .

Metabolite of Acrolein in Rats

Specific Scientific Field: Toxicology

Summary of the Application: “N-Acetyl-S-(3-hydroxypropyl)cysteine” has been identified as a main urinary metabolite of acrolein in rats .

Methods of Application or Experimental Procedures: This compound is detected in the urine of rats exposed to acrolein .

Results or Outcomes: The presence of “N-Acetyl-S-(3-hydroxypropyl)cysteine” in urine can indicate exposure to acrolein .

N-Acetyl-S-(3-hydroxypropyl)cysteine is a sulfur-containing compound with the molecular formula C8H15NO4S and a molecular weight of 221.28 g/mol. It is a derivative of cysteine, an important amino acid in biological systems, characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine. This compound is known for its role as a metabolite of acrolein, a toxic compound found in various environmental pollutants and cigarette smoke, suggesting its relevance in toxicology and biochemistry studies .

, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield the corresponding thiol.
  • Substitution: The hydroxypropyl group can participate in substitution reactions with various electrophiles.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while dithiothreitol or sodium borohydride can be used for reduction. Substitution reactions may involve alkyl halides or acyl chlorides.

N-Acetyl-S-(3-hydroxypropyl)cysteine is primarily recognized for its biological activity related to the metabolism of acrolein. As a urinary metabolite of acrolein, it plays a role in detoxification pathways. Acrolein exposure is associated with respiratory irritation and other toxic effects; thus, understanding the metabolism of N-Acetyl-S-(3-hydroxypropyl)cysteine may provide insights into mitigating these effects. The compound's involvement in biochemical pathways related to oxidative stress and cellular defense mechanisms further highlights its significance in pharmacology and toxicology .

The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine typically involves two main steps:

  • Formation of S-(3-hydroxypropyl)cysteine: This is achieved through the nucleophilic substitution of the thiol group of cysteine with 3-chloropropanol in the presence of a base.
  • Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride to yield N-Acetyl-S-(3-hydroxypropyl)cysteine .

N-Acetyl-S-(3-hydroxypropyl)cysteine has several applications, particularly in research and analytical chemistry:

  • Biomarker Analysis: It serves as a biomarker for exposure to acrolein and other environmental toxins, aiding in the assessment of toxicological risks associated with smoking and pollution.
  • Metabolite Studies: Its role as a metabolite allows researchers to study metabolic pathways related to cysteine derivatives, contributing to our understanding of detoxification processes .
  • Analytical Chemistry: High-performance liquid chromatography coupled with mass spectrometry techniques are employed for its separation and quantification in biological samples .

Research indicates that N-Acetyl-S-(3-hydroxypropyl)cysteine interacts with various biological systems, particularly through its role as a mercapturic acid conjugate formed during the metabolism of reactive electrophiles like acrolein. Studies have shown that it may influence oxidative stress responses and cellular signaling pathways related to inflammation and toxicity . Further investigation into its interactions could provide valuable insights into therapeutic strategies against oxidative damage.

Several compounds share structural similarities with N-Acetyl-S-(3-hydroxypropyl)cysteine. These include:

  • N-Acetyl-S-(benzyl)-L-cysteine
  • N-Acetyl-S-(n-propyl)-L-cysteine
  • N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
  • N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to its hydroxypropyl group, which influences its solubility, reactivity, and biological activity compared to other similar compounds. This structural feature not only differentiates it chemically but also affects its pharmacokinetic properties and potential applications in research and medicine .

Role in the Mercapturic Acid Pathway

N-Acetyl-S-(3-hydroxypropyl)cysteine serves as a critical end product of the mercapturic acid pathway, representing a major detoxification mechanism for electrophilic compounds and their metabolites [1]. The mercapturic acid pathway constitutes a fundamental biotransformation route involving the sequential action of multiple enzymes to yield N-acetyl-L-cysteine S-conjugates that facilitate the elimination of potentially toxic substances [1].

The formation of N-Acetyl-S-(3-hydroxypropyl)cysteine occurs through a well-characterized four-step enzymatic process that begins with glutathione conjugation and culminates in the production of the final mercapturic acid metabolite [1]. This compound specifically arises from the metabolism of acrolein and various allylic compounds, making it an important biomarker for exposure to these electrophilic substances [2] [3].

The pathway demonstrates high conservation across vertebrate species, with N-Acetyl-S-(3-hydroxypropyl)cysteine being identified as the predominant urinary metabolite of acrolein in both experimental animals and humans [4] [2]. Studies have shown that this metabolite can be isolated from rat urine following subcutaneous injection of acrolein, allyl alcohol, and various allyl esters, confirming its role as a universal end product for multiple substrate precursors [2].

The mercapturic acid pathway represents a critical cellular defense mechanism, with glutathione conjugates being relatively stable and serving as effective biomarkers for exposure to specific electrophilic compounds [5]. The pathway's efficiency is enhanced by the high cellular concentration of glutathione, ensuring immediate availability for conjugation reactions with reactive electrophiles [5].

Glutathione Conjugation Mechanisms

The initial step of N-Acetyl-S-(3-hydroxypropyl)cysteine biosynthesis involves the nucleophilic conjugation of glutathione with acrolein or acrolein-generating precursors [5] [3]. Glutathione, composed of glutamate, cysteine, and glycine, functions as the primary cellular nucleophile in this conjugation process [5] [6].

Acrolein-glutathione conjugation can occur through both spontaneous and enzyme-catalyzed mechanisms [3]. The spontaneous reaction proceeds rapidly due to acrolein's highly electrophilic nature as an alpha-beta-unsaturated aldehyde, with conjugation occurring within seconds in cell-free systems [3]. However, the reaction rate is significantly enhanced by glutathione S-transferases, which facilitate the nucleophilic attack of glutathione's thiol group on the electrophilic centers of acrolein [5].

The conjugation mechanism involves the formation of a covalent thioether bond between the sulfur atom of glutathione's cysteine residue and the beta-carbon of acrolein [5] [3]. This reaction can proceed through nucleophilic addition, with the glutathione S-transferases providing optimal positioning and activation of both the glutathione nucleophile and the electrophilic substrate [5].

Multiple glutathione S-transferase isoforms demonstrate activity toward acrolein, with varying catalytic efficiencies [7] [8]. The Pi class glutathione S-transferase shows the highest specific activity with acrolein at 26.3 micromoles per minute per milligram of protein, compared to Alpha class (0.86) and Mu class (7.05) isoforms [8]. This differential activity reflects the substrate-binding pocket architecture and the specific interactions between enzyme active sites and the acrolein substrate [8].

The glutathione-acrolein conjugation product, identified as S-(2-aldehydo-ethyl)glutathione, serves as the initial intermediate that subsequently undergoes the remaining steps of the mercapturic acid pathway [9] [10]. This intermediate retains the aldehyde functionality, which becomes crucial for the final enzymatic transformation that determines whether the pathway proceeds toward oxidation or reduction products [3] [10].

Enzymatic Processes in N-Acetyl-S-(3-hydroxypropyl)cysteine Formation

The biosynthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine involves a coordinated sequence of enzymatic transformations, each catalyzed by specific enzymes with distinct subcellular localizations and cofactor requirements.

EnzymeEC NumberSubcellular LocationFunction in PathwaySubstrate SpecificityCofactor Requirements
Glutathione S-transferaseEC 2.5.1.18CytosolConjugates glutathione to acroleinBroad specificity for electrophilesNone (glutathione as co-substrate)
γ-GlutamyltransferaseEC 2.3.2.2Cell membrane (extracellular)Removes γ-glutamyl group from glutathione conjugateγ-glutamyl compoundsAmino acid acceptor
DipeptidaseEC 3.4.13.-Cell membraneRemoves glycine from cysteinylglycine conjugateDipeptidesNone
N-Acetyltransferase 8EC 2.3.1.-Endoplasmic reticulumAcetylates cysteine conjugate to form mercapturic acidCysteine S-conjugatesAcetyl-CoA
Aldehyde dehydrogenaseEC 1.2.1.3Mitochondria/CytosolOxidizes aldehyde group to carboxylic acidAldehydesNAD+
Aldo-keto reductaseEC 1.1.1.21CytosolReduces aldehyde group to alcoholAldehydes and ketonesNADPH

Following glutathione conjugation, γ-glutamyltransferase catalyzes the hydrolytic removal of the γ-glutamyl group from the glutathione-acrolein conjugate [1] [11]. This membrane-bound enzyme is located on the extracellular surface of cells and transfers the γ-glutamyl moiety to amino acid acceptors, producing a cysteinylglycine S-conjugate [11] [12].

The subsequent step involves dipeptidase activity, which removes the glycine residue from the cysteinylglycine conjugate to yield the corresponding cysteine S-conjugate [1]. This enzymatic step occurs at the cell membrane and does not require specific cofactors beyond the substrate itself [1].

A critical branch point occurs at the level of the aldehyde-containing intermediate S-(3-oxopropyl)-N-acetylcysteine [3]. This compound can undergo either oxidation by aldehyde dehydrogenase to form N-acetyl-S-(carboxyethyl)-L-cysteine, or reduction by aldo-keto reductase to produce N-Acetyl-S-(3-hydroxypropyl)cysteine [3] [13]. The aldo-keto reductase pathway represents the predominant route, making N-Acetyl-S-(3-hydroxypropyl)cysteine the major urinary metabolite of acrolein [3].

Kinetic analysis reveals significant differences in enzymatic efficiencies among the various enzymes involved. Mitochondrial aldehyde dehydrogenase demonstrates a Km value of 11.5 ± 0.6 micromolar for the glutathione-acrolein adduct, with a specific activity of 68.7 ± 16 nanomoles per minute per milligram protein [10] [14]. This mitochondrial form shows 3.5 to 175-fold higher catalytic efficiency compared to other aldehyde dehydrogenase isoforms [10].

The final acetylation step is catalyzed by N-Acetyltransferase 8, a microsomal enzyme associated with the endoplasmic reticulum [15] [16]. This enzyme demonstrates specific activity toward cysteine S-conjugates, including S-benzyl-L-cysteine and leukotriene E4, but shows no activity toward other physiological amines or amino acids [15] [16]. Confocal microscopy studies confirm the endoplasmic reticulum localization of N-Acetyltransferase 8, with partial colocalization with KDEL-bearing endoplasmic reticulum proteins [16].

Substrate Specificity for Allylic Compounds and Acrolein

The mercapturic acid pathway demonstrates remarkable substrate specificity for allylic compounds and acrolein, with N-Acetyl-S-(3-hydroxypropyl)cysteine serving as the common metabolic end product for multiple structurally related precursors [2] [17].

CompoundChemical FormulaPrimary MetaboliteMetabolic Route
AcroleinC₃H₄ON-Acetyl-S-(3-hydroxypropyl)cysteine (direct conjugation)Glutathione conjugation → mercapturic acid pathway
Allyl alcoholC₃H₆ON-Acetyl-S-(3-hydroxypropyl)cysteine (via acrolein)Alcohol dehydrogenase oxidation → acrolein → glutathione conjugation
Allyl formateC₄H₆O₂N-Acetyl-S-(3-hydroxypropyl)cysteine (via acrolein)Hydrolysis → allyl alcohol → acrolein
Allyl propionateC₆H₁₀O₂N-Acetyl-S-(3-hydroxypropyl)cysteine (via acrolein)Hydrolysis → allyl alcohol → acrolein
Allyl nitrateC₃H₅NO₃N-Acetyl-S-(3-hydroxypropyl)cysteine and allyl mercapturic acidDual pathway (direct and via acrolein)
Allyl acetateC₅H₈O₂N-Acetyl-S-(3-hydroxypropyl)cysteine (via acrolein)Hydrolysis → allyl alcohol → acrolein
Diallyl phthalateC₁₄H₁₄O₄N-Acetyl-S-(3-hydroxypropyl)cysteine (via acrolein)Hydrolysis → allyl alcohol → acrolein

Experimental studies demonstrate that N-Acetyl-S-(3-hydroxypropyl)cysteine formation occurs following administration of various allyl compounds [2] [17]. The compound was successfully isolated from rat urine after subcutaneous injection of allyl alcohol, allyl formate, allyl propionate, allyl nitrate, and acrolein itself [2]. Gas-liquid chromatography analysis confirmed N-Acetyl-S-(3-hydroxypropyl)cysteine as a metabolite of additional compounds including allyl acetate, allyl stearate, allyl benzoate, diallyl phthalate, allyl nitrite, triallyl phosphate, and sodium allyl sulfate [2].

The metabolic pathway for allyl esters involves initial hydrolysis to release allyl alcohol, which subsequently undergoes oxidation by alcohol dehydrogenase to form acrolein [17] [18]. This acrolein then enters the glutathione conjugation pathway, ultimately yielding N-Acetyl-S-(3-hydroxypropyl)cysteine [17]. The alcohol dehydrogenase-catalyzed oxidation of allyl alcohol to acrolein requires NAD+ as a cofactor and represents a critical step in the bioactivation of allyl compounds [18].

Kinetic studies reveal that alcohol dehydrogenase inhibitors, including p-chloromercuribenzoate and hydroxylamine, effectively block the conversion of allyl alcohol to acrolein, preventing subsequent N-Acetyl-S-(3-hydroxypropyl)cysteine formation [18]. This inhibition pattern confirms the essential role of alcohol dehydrogenase in the metabolic activation pathway for allyl compounds [18].

The substrate specificity extends to the glutathione S-transferase enzymes themselves, with different isoforms showing varying catalytic efficiencies toward acrolein and related electrophiles [7] [8]. Studies with human glutathione S-transferase isoforms demonstrate that the Pi class enzyme exhibits broad substrate specificity and maintains high activity even at elevated glutathione concentrations [7]. The non-enzymatic conjugation rates for various electrophiles show that acrolein has an estimated half-time of approximately 0.5 seconds at physiological glutathione concentrations, indicating extremely rapid spontaneous conjugation [7].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for N-Acetyl-S-(3-hydroxypropyl)cysteine determination. The chromatographic separation of this mercapturic acid typically employs reversed-phase liquid chromatography systems utilizing octadecylsilane (C18) stationary phases [3] [4]. The optimal column selection includes dimensions of 150 × 4.6 mm with particle sizes of 5 μm, though ultra-high-performance liquid chromatography systems may utilize smaller particle sizes (1.8-2.1 μm) for enhanced resolution and reduced analysis time [5] [6].

The mobile phase composition represents a critical parameter affecting the chromatographic performance. Binary gradient systems consisting of aqueous phases containing 0.1% formic acid or ammonium acetate buffers (10-15 mM) paired with organic modifiers such as acetonitrile or methanol provide optimal separation conditions [7] [8]. The gradient elution typically begins with high aqueous content (95-97%) and progresses to higher organic content (30-40%) over a 10-15 minute analytical run [9] [3].

Alternative chromatographic approaches include hydrophilic interaction liquid chromatography (HILIC), which has gained prominence for analyzing polar mercapturic acids [10] [11]. HILIC separations utilize polar stationary phases with aqueous-organic mobile phases, where retention increases with analyte hydrophilicity. This technique offers superior retention for highly polar compounds that may exhibit poor retention on conventional reversed-phase systems [11].

Column-switching techniques have demonstrated exceptional utility for complex matrix samples. A three-column switching system incorporating strong anion-exchange, C8, and octadecylsilane columns provides comprehensive sample cleanup and analyte focusing [12]. This approach achieves detection limits as low as 0.1 pmol with recovery rates exceeding 94% for standard solutions [12].

Table 1: HPLC Analytical Parameters for N-Acetyl-S-(3-hydroxypropyl)cysteine

Chromatographic ParameterTypical ValuesAlternative Options
Column TypeC18 Reversed-PhaseC8, C30, HILIC
Column Dimensions150 × 4.6 mm, 5 μm100-250 × 2.1-4.6 mm, 1.8-5 μm
Mobile Phase A0.1% Formic Acid in WaterAmmonium Acetate Buffer
Mobile Phase BAcetonitrileMethanol
Flow Rate (mL/min)0.2-1.00.1-1.5
Injection Volume (μL)5-201-50
Detection Wavelength (nm)210-225200-254
Column Temperature (°C)30-4025-45
Retention Time (min)5-152-25

The optimization of chromatographic conditions requires careful consideration of pH effects, ionic strength, and temperature control. Mobile phase pH adjustment to 3.0-4.0 using formic acid or acetic acid enhances analyte stability and peak symmetry [13]. Temperature control at 30-40°C improves chromatographic efficiency and reduces analysis time while maintaining reproducible retention times [14] [13].

Mass Spectrometric Approaches (Liquid Chromatography-Tandem Mass Spectrometry)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for N-Acetyl-S-(3-hydroxypropyl)cysteine quantification, offering unparalleled specificity and sensitivity [9] [3] [4]. The technique employs electrospray ionization (ESI) coupled with triple quadrupole mass analyzers operating in multiple reaction monitoring (MRM) mode [15].

Negative electrospray ionization mode predominates in mercapturic acid analysis due to the acidic nature of the carboxylic acid functional group. The deprotonated molecular ion [M-H]⁻ at m/z 220.1 serves as the precursor ion for fragmentation studies [9] [3]. The characteristic fragmentation pattern produces product ions at m/z 90.9 (loss of acetylated cysteine moiety) and m/z 162.0 (loss of hydroxypropyl group) [9] [3].

Recent investigations have explored positive ionization mode for enhanced structural characterization [16]. In positive mode, the protonated molecular ion [M+H]⁺ at m/z 222.1 generates product ions at m/z 91.0 and m/z 164.1, providing complementary fragmentation information [16]. The positive mode approach offers improved sensitivity for certain structural analogs and enables more comprehensive mercapturic acid profiling [16].

Table 2: Mass Spectrometric Detection Parameters

MS ParameterESI NegativeESI Positive
Ionization ModeESI(-)ESI(+)
Precursor Ion (m/z)220.1222.1
Product Ion 1 (m/z)90.991.0
Product Ion 2 (m/z)162.0164.1
Collision Energy (eV)15-2510-20
Capillary Voltage (V)-3500 to -45003000-4000
Source Temperature (°C)350-450300-400
Gas Flow Rate (L/min)8-126-10
Detection Limit (ng/mL)0.1-1.00.5-2.0

The optimization of mass spectrometric parameters requires systematic evaluation of collision energies, source conditions, and gas flow rates. Collision energies between 15-25 eV provide optimal fragmentation efficiency while maintaining adequate precursor ion intensity [9] [3]. Source temperature optimization at 350-450°C ensures complete desolvation without thermal degradation of the analyte [17].

High-resolution mass spectrometry approaches utilizing Orbitrap and time-of-flight analyzers offer enhanced mass accuracy and structural elucidation capabilities [6] [18]. These techniques enable non-targeted screening approaches for mercapturic acid discovery and provide superior specificity for complex biological matrices [18].

Matrix effects represent a significant challenge in LC-MS/MS analysis of mercapturic acids. Ion suppression or enhancement can occur due to co-eluting matrix components, particularly in urine samples [19]. The use of isotopically labeled internal standards (d₃, d₆, or ¹³C-labeled analogs) provides effective compensation for matrix effects and ensures accurate quantification [9] [3] [20] [21].

Validation studies demonstrate detection limits ranging from 0.1-1.0 ng/mL for negative ionization mode, with linear dynamic ranges extending from 1-500 ng/mL [22]. Method accuracy typically falls within 92-108% with precision values below 15% relative standard deviation [17] [22].

Electrochemical Detection Systems

Electrochemical detection (ECD) provides a complementary analytical approach for N-Acetyl-S-(3-hydroxypropyl)cysteine determination, offering exceptional sensitivity and cost-effectiveness compared to mass spectrometric methods [12] [23]. The technique exploits the electrochemical oxidation properties of the mercapturic acid functional groups, particularly the sulfur-containing moiety and the carboxylic acid group.

Solid-Phase Extraction and Sample Preparation Protocols

Solid-phase extraction (SPE) represents the predominant sample preparation technique for N-Acetyl-S-(3-hydroxypropyl)cysteine analysis, providing essential sample cleanup and analyte concentration capabilities [25] [26] [24]. The complex nature of biological matrices, particularly urine, necessitates comprehensive sample preparation to remove interfering substances and concentrate the target analyte to detectable levels.

Mixed-mode solid-phase extraction cartridges combining reversed-phase and strong anion-exchange mechanisms provide optimal performance for mercapturic acid extraction [25]. These cartridges utilize C18 stationary phases with quaternary ammonium functional groups, enabling simultaneous hydrophobic and ionic interactions with the analyte [25]. The dual retention mechanism ensures comprehensive matrix cleanup while maintaining high recovery rates for the target compound [25].

The standard SPE protocol involves cartridge conditioning with methanol (2-5 mL) followed by equilibration with aqueous mobile phase (5 mL) [26] [24]. Urine samples (1-5 mL) are loaded onto the cartridge under controlled flow conditions, typically using vacuum manifolds or positive pressure systems [26]. The washing step employs aqueous solutions (5-10 mL) to remove hydrophilic interferences while retaining the target analyte [26].

Elution protocols utilize organic solvents or buffer systems optimized for mercapturic acid recovery. Common elution solvents include methanol containing ammonium hydroxide (0.1-1%) or acetonitrile with formic acid (0.1%) [26] [24]. The elution volume typically ranges from 2-4 mL, providing adequate analyte concentration while minimizing solvent consumption [26].

Table 4: Solid-Phase Extraction Parameters

SPE ParameterMixed-Mode SPEReversed-Phase SPE
Cartridge TypeC18/SAXC18
Conditioning Volume (mL)2-53-6
Sample Volume (mL)1-50.5-2
Wash Volume (mL)5-103-8
Elution SolventMethanol/NH4OHAcetonitrile
Elution Volume (mL)2-41-3
Recovery (%)85-9580-90
Matrix Effect (%)90-11085-105

High-throughput sample preparation employs 96-well plate formats for automated SPE processing [22]. This approach enables simultaneous processing of multiple samples while maintaining consistent extraction conditions [22]. The 96-well format utilizes strong anion-exchange media in microplate configuration, providing rapid sample throughput suitable for epidemiological studies [22].

Alternative sample preparation approaches include dilute-and-shoot methods for high-sensitivity analytical systems [17]. This simplified approach involves direct dilution of urine samples with mobile phase followed by filtration through 0.2 μm membrane filters [17]. While reducing sample preparation time, this method requires analytical systems with exceptional sensitivity and selectivity to compensate for reduced sample cleanup [17].

Protein precipitation techniques using acidification and centrifugation provide intermediate sample preparation complexity [25]. Urine samples are treated with formic acid or trichloroacetic acid to precipitate proteins, followed by centrifugation to obtain clear supernatants suitable for analysis [25]. This approach offers improved throughput compared to SPE while providing better matrix cleanup than dilute-and-shoot methods [25].

Table 5: Analytical Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSHPLC-ECD
Limit of Detection (ng/mL)5-100.1-1.00.05-0.5
Limit of Quantitation (ng/mL)15-300.5-3.00.2-1.0
Linear Range (ng/mL)10-10001-5000.5-100
Accuracy (%)95-10592-10894-106
Precision (% RSD)< 10< 15< 8
Recovery (%)85-9590-11088-98
Stability (hours)24-4872-9612-24
Matrix Effect (%)N/A80-120N/A

Recent developments in sample preparation include online SPE systems that integrate sample cleanup with chromatographic analysis [27]. These systems utilize trap columns or restricted access media that automatically perform sample cleanup during the analytical sequence [27]. Online SPE reduces sample handling requirements and improves analytical throughput while maintaining extraction efficiency [27].

Stability studies demonstrate that N-Acetyl-S-(3-hydroxypropyl)cysteine exhibits good stability in processed samples when stored at -20°C [28]. Stock solutions maintain stability for several months when stored under appropriate conditions, while working solutions remain stable for 24-48 hours at room temperature [28]. The incorporation of antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid can enhance sample stability during storage and analysis [28].

XLogP3

-0.5

UNII

BFU3149V95

Sequence

X

Wikipedia

N-acetyl-S-(3-hydroxypropyl)cysteine

Dates

Last modified: 04-14-2024

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